molecular formula C12H19ClN2 B3095881 1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride CAS No. 1269188-81-9

1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride

Cat. No. B3095881
CAS RN: 1269188-81-9
M. Wt: 226.74
InChI Key: HLVVYKCLGVLLAD-UHFFFAOYSA-N
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Description

“1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methylphenyl group .


Molecular Structure Analysis

The molecular structure of “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride” is represented by the formula C12H18N2.ClH . It has a molecular weight of 226.75 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Cellular Imaging and Photocytotoxicity

Iron(III) complexes involving derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized and studied for their photocytotoxic properties. These complexes exhibit significant photocytotoxicity under red light, making them potential candidates for photodynamic therapy. They have been shown to interact favorably with DNA and generate reactive oxygen species, which could lead to apoptosis in cancer cells (Basu et al., 2014).

Catalytic Applications

Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have been synthesized and shown good activity and selectivity in catalytic applications. These findings suggest potential use in organic synthesis and industrial applications (Roffe et al., 2016).

Enhanced Cellular Uptake

Iron(III) complexes with Schiff bases derived from phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine have been investigated for their cellular uptake and photocytotoxicity. They exhibit remarkable photocytotoxicity with significant uptake in cancer cells, highlighting their potential for targeted cancer therapy (Basu et al., 2015).

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine have shown potential as anticonvulsant agents. This research suggests the therapeutic potential of these compounds in treating seizures and epilepsy (Pandey & Srivastava, 2011).

Inhibition of Monoamine Oxidase

4-(Aminomethyl)-1-aryl-2-pyrrolidinones, including derivatives of the compound , have been identified as new class of monoamine oxidase B inactivators. This suggests their potential use in the treatment of neurological disorders (Ding & Silverman, 1992).

Antiosteoclast Activity

Derivatives of the compound have been synthesized and shown to have antiosteoclast activity, indicating potential applications in treating bone disorders such as osteoporosis (Reddy et al., 2012).

Future Directions

The future directions for “1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. The versatile structure of pyrrolidine compounds makes them promising candidates for the development of new drugs .

properties

IUPAC Name

(3-methyl-4-pyrrolidin-1-ylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-8-11(9-13)4-5-12(10)14-6-2-3-7-14;/h4-5,8H,2-3,6-7,9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVVYKCLGVLLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)N2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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